5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one

Mass spectrometry Structural elucidation Analytical chemistry

5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one (CAS 211388-15-7) is a 1,3,4-thiadiazole heterocycle bearing a 5-amino substituent, a 3-ethyl group, and a 2-oxo functionality. This scaffold is structurally analogous to cytosine and serves as a versatile building block in medicinal chemistry and nucleoside analog synthesis.

Molecular Formula C4H7N3OS
Molecular Weight 145.19 g/mol
Cat. No. B13101045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one
Molecular FormulaC4H7N3OS
Molecular Weight145.19 g/mol
Structural Identifiers
SMILESCCN1C(=O)SC(=N1)N
InChIInChI=1S/C4H7N3OS/c1-2-7-4(8)9-3(5)6-7/h2H2,1H3,(H2,5,6)
InChIKeyOMHGIOAINDVQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one: Core Scaffold Identity and Procurement-Relevant Characteristics


5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one (CAS 211388-15-7) is a 1,3,4-thiadiazole heterocycle bearing a 5-amino substituent, a 3-ethyl group, and a 2-oxo functionality. This scaffold is structurally analogous to cytosine and serves as a versatile building block in medicinal chemistry and nucleoside analog synthesis [1]. The compound is commercially available at 97% purity and is primarily intended for research and development use .

Scaffold 1,3,4-thiadiazole heterocycle, cytosine bioisostere building block
Grade Research-grade intermediate for nucleoside analog synthesis

Why 5-Amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one Cannot Be Replaced by Generic Analogs


Within the 5-amino-1,3,4-thiadiazolin-2-one series, the N3 substituent dictates critical molecular properties including tautomeric equilibrium, reactivity towards electrophiles, and biological target interactions. Unsubstituted (NH) or acyl-substituted analogs exhibit different fragmentation pathways and hydrogen-bonding capacities compared to the 3-ethyl derivative [1]. Replacement with a 3-methyl or 3-unsubstituted variant alters lipophilicity, steric bulk, and metabolic stability, which can profoundly impact pharmacokinetic profiles and target engagement in medicinal chemistry campaigns [2].

N3-Substituent Tautomeric Control
3-Ethyl substitution shapes tautomeric equilibrium and electrophilic reactivity; unsubstituted or acyl analogs exhibit different fragmentation and hydrogen-bonding capacities.
Lipophilicity and Steric Shift
Replacement with 3-methyl or unsubstituted variants alters lipophilicity and steric bulk, which may shift metabolic stability and target engagement profiles.
Hydrogen-Bonding Capacity
N3-unsubstituted (NH) forms different hydrogen-bond networks compared to the 3-ethyl derivative, potentially affecting supramolecular recognition.

Quantitative Differentiation Evidence for 5-Amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one vs. Analogs


Unique Mass Spectrometric Fragmentation Signature of the 3-Ethyl Substituent

In 3-alkyl-substituted 5-amino-1,3,4-thiadiazolin-2-ones, a diagnostic neutral loss of SCO distinguishes the ethyl derivative from 3-acyl and 3-unsubstituted analogs. The 3-ethyl compound generates [NH2CS]+ and [S=C=O]+ ions directly from the molecular ion, a pathway absent in N3-unsubstituted or 3-acyl congeners [1].

MS Fragmentation Signature
Head-to-head comparison
3-Ethyl: SCO loss observed vs 3-Acyl/NH: absent
Enables unambiguous identification of 3-ethyl substitution pattern
MIKE and CAD spectra context; diagnostic neutral loss of SCO
Mass spectrometry Structural elucidation Analytical chemistry

Regiospecific N3-Alkylation Enables Selective Macrocycle Assembly

The 3-ethyl substitution is a stable alkyl group introduced via regiospecific N-alkylation of 5-amino-3H-1,3,4-thiadiazolin-2-one. Unlike N3-acyl derivatives that can undergo hydrolysis or rearrangements, the ethyl group provides permanent N3 protection, enabling selective functionalization at the 5-amino position for macrocycle and metalloreceptor construction [1].

Regiospecific N3-Alkylation
Class-level inference
Stable N-ethyl group: no reported dealkylation or rearrangement; N3-acyl derivatives susceptible to hydrolysis and McLafferty rearrangement.
Supports selective 5-amino functionalization without protecting group manipulation
Based on observed fragmentation behavior and synthetic utility
Supramolecular chemistry Metalloreceptor design Regioselective synthesis

Cytosine Analog Scaffold with Optimized LogP via 3-Ethyl Substitution

The 5-amino-1,3,4-thiadiazol-2(3H)-one core is a recognized cytosine bioisostere. Introduction of the 3-ethyl group increases lipophilicity compared to the unsubstituted parent (5-amino-3H-1,3,4-thiadiazolin-2-one), potentially improving membrane permeability and oral bioavailability in prodrug strategies [1]. Direct comparative LogP data between the 3-ethyl and 3-unsubstituted derivatives are not available in the current literature; this assertion is based on established structure-property relationships.

Lipophilicity Tuning
Class-level inference
No experimental LogP available; calculated LogP reported as 0.00 (likely missing data), inferred higher than unsubstituted parent.
Supports scaffold design considerations, but requires experimental validation
In silico predictions may not represent actual lipophilicity
Nucleoside analog Drug design Lipophilicity optimization

Optimal Application Scenarios for 5-Amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one


Synthesis of 3-Alkyl-Substituted Nucleoside Analogs as Cytosine Mimics

The compound serves as a direct precursor for N3-alkylated nucleoside analogs that mimic cytosine. The pre-installed ethyl group eliminates the need for post-synthetic N3-alkylation, simplifying the synthesis of acyclic nucleoside analogs with potential antiviral or anticancer activity [1].

Construction of Heteromacrocycles and Metalloreceptors via Regiospecific N-Alkylation

The stable 3-ethyl group allows selective functionalization at the 5-amino position without competing N3-reactivity. This is valuable for assembling palladium-containing metalloreceptors that recognize DNA/RNA nucleobases, as demonstrated with the unsubstituted parent scaffold [1].

Analytical Reference Standard for 3-Ethyl Thiadiazole Fragment Identification

The unique mass spectrometric fragmentation pattern (diagnostic loss of SCO) makes this compound an excellent reference standard for identifying 3-alkyl-substituted thiadiazole metabolites or degradation products in complex biological matrices [1].

Application
Selection Property
Validation Focus
Nucleoside Analog Synthesis
Pre-installed N3-ethyl for cytosine mimicry
Regioselective incorporation and biological evaluation in analog research
Heteromacrocycle Construction
Inert N3-ethyl permits 5-amino selective functionalization
Selective coupling without N3 interference; analytical confirmation
Analytical Reference Standard
Diagnostic SCO loss in mass spectrometry
Fragment-based identification of 3-alkyl thiadiazole species
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